molecular formula AlCl2 B13900136 CID 5359463

CID 5359463

Cat. No.: B13900136
M. Wt: 97.88 g/mol
InChI Key: ZTHNOZQGTXKVNZ-UHFFFAOYSA-L
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Description

CID 5359463 is a compound registered in the PubChem database, a widely used resource for chemical information. Compounds in this database are often characterized by their molecular properties, biological activities, and roles in research or industrial applications. Further characterization would require access to PubChem’s full entry, including spectroscopic data, synthetic pathways, and pharmacological profiles.

Properties

Molecular Formula

AlCl2

Molecular Weight

97.88 g/mol

InChI

InChI=1S/Al.2ClH/h;2*1H/q+2;;/p-2

InChI Key

ZTHNOZQGTXKVNZ-UHFFFAOYSA-L

Canonical SMILES

[Al](Cl)Cl

Origin of Product

United States

Preparation Methods

Dichloro(hydrido)aluminum can be synthesized through several methods. One common synthetic route involves the reaction of aluminum chloride (AlCl3) with lithium hydride (LiH) in an ether solvent. The reaction proceeds as follows: [ \text{AlCl}_3 + \text{LiH} \rightarrow \text{AlCl}_2\text{H} + \text{LiCl} ]

In industrial settings, dichloro(hydrido)aluminum can be produced by reacting aluminum with hydrogen chloride gas under controlled conditions. This method allows for the large-scale production of the compound, which is essential for its various applications.

Chemical Reactions Analysis

Dichloro(hydrido)aluminum undergoes several types of chemical reactions, including:

    Reduction Reactions: It acts as a reducing agent and can reduce various organic compounds, such as aldehydes and ketones, to their corresponding alcohols.

    Substitution Reactions: Dichloro(hydrido)aluminum can participate in substitution reactions where the chlorine atoms are replaced by other ligands, such as alkyl or aryl groups.

    Hydride Transfer Reactions: The compound can transfer its hydride ion (H-) to other molecules, facilitating various organic transformations.

Common reagents used in these reactions include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific substrates and conditions used.

Scientific Research Applications

Dichloro(hydrido)aluminum has several scientific research applications:

    Chemistry: It is used as a reducing agent in organic synthesis, particularly in the reduction of carbonyl compounds to alcohols.

    Biology: The compound’s ability to transfer hydride ions makes it useful in biochemical studies involving enzyme-catalyzed reactions.

    Medicine: Research is ongoing to explore its potential use in drug synthesis and development.

    Industry: Dichloro(hydrido)aluminum is employed in the production of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which dichloro(hydrido)aluminum exerts its effects involves the transfer of hydride ions to target molecules. This transfer can facilitate the reduction of carbonyl groups to alcohols or the substitution of chlorine atoms with other ligands. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structurally and functionally analogous compounds from PubChem, particularly those cited in (Figure 8), which highlights substrates and inhibitors studied for their roles in enzymatic or metabolic pathways.

Table 1: Structural and Functional Comparison of CID 5359463 and Analogs

Compound PubChem CID Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reported Biological Activity
Betulin 72326 C₃₀H₅₀O₂ 442.7 Hydroxyl, triterpene backbone Anti-inflammatory, antiviral
Betulinic Acid 64971 C₃₀H₄₈O₃ 456.7 Carboxylic acid, triterpene Anticancer, HIV-1 protease inhibition
3-O-Caffeoyl Betulin 10153267 C₃₉H₅₄O₅ 610.8 Caffeoyl ester, triterpene Enhanced solubility, antitumor activity
This compound 5359463 Inferred Inferred Hypothetical: Triterpene derivative Potential enzyme inhibition or substrate activity

Key Findings:

Structural Similarities :

  • Betulin derivatives (e.g., CID 72326, 64971) share a pentacyclic triterpene backbone, a feature likely conserved in this compound if it belongs to this class. Functional groups such as hydroxyl or carboxylic acid moieties influence solubility and bioavailability .
  • Modifications like the caffeoyl ester in CID 10153267 enhance polarity and pharmacological efficacy, suggesting this compound may possess similar derivatization for optimized activity.

This compound, if structurally analogous, might differ in specificity for target enzymes or receptors. For example, steroid-based substrates like DHEAS (CID 12594) in interact with steroid transporters, while triterpenes often target inflammatory pathways .

Research Applications :

  • Betulin-derived inhibitors are studied in cancer therapy and metabolic disorders. This compound could share these applications, with variations in potency or mechanism depending on substituents .
  • Analytical techniques like collision-induced dissociation (CID) mass spectrometry () could differentiate this compound from analogs based on fragmentation patterns.

Q & A

How to formulate a research question for CID 5359463 that balances specificity and scientific rigor?

Basic : Begin by defining the scope of inquiry (e.g., physicochemical properties, biological activity). Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure questions, such as: "How does this compound interact with [specific protein/enzyme] under varying pH conditions?" . Ensure the question is measurable and addresses a gap in existing literature (e.g., unresolved mechanisms of action) . Advanced : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate complexity. For example: "What is the molecular basis for this compound’s selectivity in inhibiting [target] compared to structurally analogous compounds?" requires multi-omics integration and computational modeling .

What experimental design principles are critical for studying this compound’s mechanisms?

Basic : Define dependent/independent variables (e.g., concentration, temperature) and controls. Use dose-response assays to establish efficacy thresholds . Validate instrumentation (e.g., HPLC purity checks) and replicate experiments to minimize bias .
Advanced : Optimize high-throughput screening protocols to assess off-target effects. For example, employ CRISPR-Cas9 gene-edited cell lines to isolate specific pathways affected by this compound .

How to resolve contradictions in this compound’s reported bioactivity data?

Basic : Identify sources of discrepancy (e.g., assay conditions, sample purity). Cross-reference datasets from peer-reviewed repositories (e.g., PubChem, ChEMBL) and apply statistical tests (e.g., ANOVA) to assess variability .
Advanced : Use meta-analysis to harmonize conflicting results. For instance, apply machine learning to predict confounding factors (e.g., solvent polarity, ionic strength) that alter this compound’s stability .

What methodologies ensure robust literature reviews for this compound-related studies?

Basic : Follow PRISMA guidelines for systematic reviews. Filter sources by impact factor, peer-review status, and experimental transparency. Use Boolean operators (e.g., "this compound AND pharmacokinetics NOT toxicity") to refine searches .
Advanced : Leverage citation mapping tools (e.g., VOSviewer) to identify knowledge clusters and understudied areas, such as this compound’s role in epigenetic modulation .

How to design ethical data collection protocols for this compound studies involving human subjects?

Basic : Adhere to institutional review board (IRB) standards for informed consent, emphasizing risks/benefits of exposure studies. Use anonymized questionnaires to gather demographic data .
Advanced : Implement double-blind randomized controlled trials (RCTs) with placebo arms. Address ethical challenges in longitudinal studies (e.g., long-term toxicity monitoring) through adaptive trial designs .

What statistical approaches validate this compound’s structure-activity relationships (SAR)?

Basic : Apply linear regression to correlate substituent effects (e.g., logP, molar refractivity) with bioactivity. Use cheminformatics tools (e.g., RDKit) for descriptor calculation .
Advanced : Employ quantum mechanical/molecular mechanics (QM/MM) simulations to predict binding affinities. Validate with in vitro assays and free-energy perturbation (FEP) calculations .

How to address reproducibility challenges in this compound synthesis?

Basic : Document reaction conditions (e.g., catalysts, solvent ratios) meticulously. Share raw NMR/MS spectra in supplementary materials .
Advanced : Use robotic synthesis platforms to standardize protocols. Publish step-by-step video protocols to enhance transparency .

What interdisciplinary methods enhance this compound’s therapeutic potential analysis?

Basic : Integrate pharmacokinetic (PK) data with pharmacodynamic (PD) models to predict dosing regimens .
Advanced : Combine single-cell RNA sequencing (scRNA-seq) with high-content imaging to map this compound’s effects on heterogeneous cell populations .

How to mitigate bias in this compound’s preclinical data interpretation?

Basic : Use blinding during data collection/analysis. Disclose funding sources and conflicts of interest .
Advanced : Apply causal inference models to distinguish correlation from causation in omics datasets .

What emerging technologies are reshaping this compound research?

Basic : Adopt AI-driven platforms (e.g., AlphaFold) for target prediction .
Advanced : Explore CRISPR-based gene drives to study this compound’s ecological impact in model organisms .

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